molecular formula C28H32O8S B13407923 [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Cat. No.: B13407923
M. Wt: 528.6 g/mol
InChI Key: ZLLVAABOVSVYFG-KUPLKWMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate is a synthetic corticosteroid hormone. It is structurally related to other corticosteroids and is used in various scientific and medical applications due to its potent anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Acylation: Introduction of the 2-methylsulfonyloxyacetyl group.

    Oxidation: Formation of the 3-oxo group.

    Esterification: Attachment of the furan-2-carboxylate moiety.

These reactions typically require specific reagents and conditions, such as acyl chlorides, oxidizing agents, and esterification catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of events leading to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory gene expression .

Properties

Molecular Formula

C28H32O8S

Molecular Weight

528.6 g/mol

IUPAC Name

[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C28H32O8S/c1-17-14-22-20-8-7-18-15-19(29)9-11-26(18,2)21(20)10-12-27(22,3)28(17,24(30)16-35-37(4,32)33)36-25(31)23-6-5-13-34-23/h5-6,9-11,13,15,17,20,22H,7-8,12,14,16H2,1-4H3/t17-,20-,22+,26+,27+,28+/m1/s1

InChI Key

ZLLVAABOVSVYFG-KUPLKWMASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)C

Origin of Product

United States

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